1-[(3-Chloro-5-fluorophenyl)methyl]piperazine
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Overview
Description
1-[(3-Chloro-5-fluorophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Chloro-5-fluorophenyl)methyl]piperazine typically involves the reaction of 3-chloro-5-fluorobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Chloro-5-fluorophenyl)methyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding N-oxides or reduction to yield secondary amines.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: N-oxides.
Reduction Products: Secondary amines.
Scientific Research Applications
1-[(3-Chloro-5-fluorophenyl)methyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antidepressant and antipsychotic activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(3-Chloro-5-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets in the body. It can bind to receptors such as serotonin and dopamine receptors, modulating their activity and leading to various pharmacological effects. The compound may also inhibit certain enzymes, affecting biochemical pathways and cellular functions .
Comparison with Similar Compounds
- 1-(4-Bromophenyl)piperazine (pBPP)
- 1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFPP)
- 1-(4-Fluorophenyl)piperazine (pFPP)
Comparison: 1-[(3-Chloro-5-fluorophenyl)methyl]piperazine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C11H14ClFN2 |
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Molecular Weight |
228.69 g/mol |
IUPAC Name |
1-[(3-chloro-5-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14ClFN2/c12-10-5-9(6-11(13)7-10)8-15-3-1-14-2-4-15/h5-7,14H,1-4,8H2 |
InChI Key |
QZEZFDPDUUDJDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC(=C2)Cl)F |
Origin of Product |
United States |
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